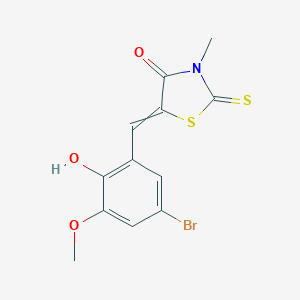
(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C12H10BrNO3S2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thioxothiazolidin ring and a substituted benzylidene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C12H10BrNO3S2
- Molecular Weight : 360.25 g/mol
- CAS Number : 326019-49-2
The compound's structure is essential for its interaction with biological targets, influencing its efficacy and specificity.
Biological Activity Overview
Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazolidinones, suggesting their potential use as antibacterial and antifungal agents.
- Antitumor Activity : Thiazolidinones have been investigated for their ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were notably susceptible to this compound, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
Antitumor Activity
Research involving cell lines has shown that this compound inhibits the growth of cancer cells. Notable findings include:
- Inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various assays:
- It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against a panel of clinical isolates. The results indicated that it outperformed several conventional antibiotics, suggesting its potential as a new antimicrobial agent.
- Case Study on Antitumor Mechanism : In a study focusing on breast cancer cells, treatment with the compound led to significant cell cycle arrest at the G2/M phase, accompanied by increased levels of p53 and p21 proteins, indicating its role in tumor suppression.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-14-11(16)9(19-12(14)18)4-6-3-7(13)5-8(17-2)10(6)15/h3-5,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRPWKSBNPINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360962 |
Source


|
| Record name | (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326019-49-2 |
Source


|
| Record name | (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














